molecular formula C11H19NO3S B2755567 Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-93-7

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2755567
CAS No.: 1340481-93-7
M. Wt: 245.34
InChI Key: FHCUTJNAMHPWHK-QMMMGPOBSA-N
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Description

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that features a unique structural framework. The compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a thia-azaspiro scaffold. This structure imparts distinct chemical and physical properties, making it a valuable building block in synthetic chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common approach is the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxy group can be introduced through selective oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the tert-butyl ester group can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thia-azaspiro scaffold can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to its combination of a hydroxy group, a thia-azaspiro scaffold, and a tert-butyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUTJNAMHPWHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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